molecular formula C19H14N2O B8181145 (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8181145
M. Wt: 286.3 g/mol
InChI Key: NCKOPXFDULSZAA-SJORKVTESA-N
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Description

(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that features an indeno-oxazole core structure with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indeno-Oxazole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Isoquinoline Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using isoquinoline derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include:

    Catalyst Optimization: Using efficient and recyclable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other higher oxidation states.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: can be compared with other indeno-oxazole derivatives or isoquinoline-containing compounds.

    Unique Features: The specific stereochemistry and functional groups of this compound may confer unique biological or chemical properties.

For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary

Properties

IUPAC Name

(3aR,8bS)-2-isoquinolin-1-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOPXFDULSZAA-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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